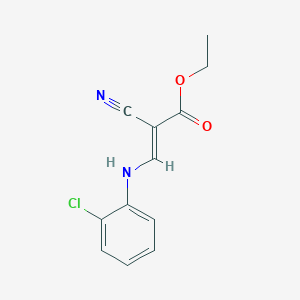

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate

Description

Properties

IUPAC Name |

ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCQAAUPCCUXBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324106 | |

| Record name | ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64317-75-5 | |

| Record name | ethyl 3-(2-chloroanilino)-2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors

Strategies for the Construction of the 2-Cyanoacrylate Moiety

The formation of the α,β-unsaturated system of the 2-cyanoacrylate is a critical step in the synthesis. This is most commonly achieved through condensation reactions that create the central carbon-carbon double bond.

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming C=C bonds. scielo.org.mx It involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically catalyzed by a weak base. pcbiochemres.com In the context of synthesizing substituted 2-cyanoacrylates, ethyl cyanoacetate (B8463686) serves as the active methylene compound due to the electron-withdrawing nature of the adjacent cyano and ester groups, which increases the acidity of the α-protons. e3s-conferences.org

For the synthesis of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate, a direct condensation with 2-chloroaniline (B154045) is not the standard approach. Instead, the aniline (B41778) is typically converted into a more reactive electrophilic intermediate. A common strategy involves the reaction of 2-chloroaniline with an orthoester, such as triethyl orthoformate. This reaction forms an N-arylformimidate intermediate, which then serves as the electrophile for the Knoevenagel condensation with ethyl cyanoacetate. The basic catalyst facilitates the deprotonation of ethyl cyanoacetate to form a resonance-stabilized carbanion, which then nucleophilically attacks the intermediate derived from the aniline, ultimately leading to the formation of the desired enamine structure after the elimination of a small molecule like ethanol (B145695).

While the fundamental Knoevenagel condensation is widely used, significant efforts have been made to develop more efficient and environmentally benign catalytic systems. scielo.org.mx The choice of catalyst can profoundly impact reaction rates and yields. researchgate.net Traditional catalysts include weak organic bases like piperidine (B6355638) and pyridine (B92270). researchgate.netunifap.br

More recent research has explored a variety of alternative catalysts to improve the synthesis of cyanoacrylates. Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been demonstrated as an effective catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, producing high yields in shorter reaction times. scielo.org.mxjmcs.org.mxiaea.org Another effective catalyst is 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been used in conjunction with hydroxy ionic liquids as promoters, offering an eco-friendly and reusable catalyst-solvent system. researchgate.netrsc.org The industrial synthesis of some cyanoacrylates involves the condensation of ethyl cyanoacetate with formaldehyde (B43269) to generate a prepolymer, which is then thermally depolymerized ("cracked") to yield the monomer. pcbiochemres.comgvpress.comgoogle.com However, this high-temperature process is not suitable for all substituted cyanoacrylates. pcbiochemres.com

| Catalyst | Typical Substrates | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Piperidine | Aromatic Aldehydes, Isopropyl Cyanoacetate | Ethanol | Classic, well-established base catalyst. | researchgate.net |

| Sodium Ethoxide | Aromatic/Aliphatic Aldehydes, Ethyl Cyanoacetate | Ethanol | Highly effective, leading to excellent yields (94-96%) for certain substrates. | researchgate.net |

| DIPEAc | Aromatic Aldehydes, Ethyl Cyanoacetate | Hexane (B92381) | High yields, short reaction times, mild conditions. | jmcs.org.mxresearchgate.net |

| DABCO / Ionic Liquid | Aromatic Aldehydes, Ethyl Cyanoacetate | [HyEtPy]Cl–H₂O | Eco-friendly, reusable system, good to excellent yields. | rsc.org |

| Triethylamine (B128534) (TEA) | Aromatic Aldehydes, Cyanoacetamide | NaCl Solution (aq) | High yields (up to 99%) under microwave irradiation. | unifap.br |

Incorporation of the Anilino-Substituted Moiety

The introduction of the 2-chloroanilino group is a defining feature of the target molecule. This is achieved by using 2-chloroaniline as a primary precursor, which is then chemically linked to the acrylate (B77674) backbone.

The direct use of 2-chloroaniline in a one-pot reaction with an electrophile and ethyl cyanoacetate is a common and efficient strategy. The key is the in-situ formation of a reactive intermediate from the aniline. A widely employed method for synthesizing β-anilinoacrylates involves the reaction of an aniline with an orthoester, such as triethyl orthoformate or trimethyl orthoformate, often in the presence of an acid catalyst or simply by heating. This reaction generates a formimidate ester intermediate, for example, ethyl N-(2-chlorophenyl)formimidate. This species is sufficiently electrophilic to react with the carbanion derived from ethyl cyanoacetate. While syntheses of various chloroaniline derivatives are documented, such as the preparation of 1-(3-chlorophenyl)piperazine (B195711) from 3-chloroaniline (B41212) google.com or 3-chloro-2-methylaniline (B42847) from 2-chloro-6-nitrotoluene (B1664060) google.com, the most direct pathway for the target compound involves the in-situ generation of the reactive imine-type intermediate.

The formation of the final anilino-acrylate structure occurs via the coupling of the two key fragments: the nucleophilic ethyl cyanoacetate and the electrophilic intermediate derived from 2-chloroaniline. In the most plausible route, the carbanion of ethyl cyanoacetate attacks the electrophilic carbon of the N-(2-chlorophenyl)formimidate intermediate. This is followed by the elimination of an alcohol molecule (e.g., ethanol), which drives the reaction forward and results in the formation of the conjugated C=C bond of the final product, Ethyl 3-(2-chloroanilino)-2-cyanoacrylate. This type of reaction, forming an enamine from an amine and a β-dicarbonyl equivalent, is a reliable method for constructing such substituted acrylates. The process is analogous to syntheses where anilines are reacted with imino ether hydrochlorides to produce N-arylimino ethers, which are then used to build more complex heterocyclic structures. researchgate.net

Optimization of Reaction Conditions and Yields

Achieving a high yield of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate requires careful optimization of several reaction parameters. The interplay between catalyst, solvent, temperature, and reaction time is crucial for maximizing product formation while minimizing side reactions. beilstein-journals.orgscielo.br

The choice of catalyst and solvent often has the most significant impact. For Knoevenagel-type condensations, studies have shown that solvent polarity can dramatically affect reaction outcomes. For instance, in the synthesis of certain cyanoacrylates using DIPEAc as a catalyst, hexane was found to be a superior solvent, leading to high yields, whereas more polar solvents like ethanol or DMF were less effective. jmcs.org.mx Temperature is another critical variable; while many condensations are run at room temperature or reflux, the optimal temperature must be determined empirically to balance reaction rate with selectivity. scielo.br Reaction times can also be optimized; for some silver-promoted coupling reactions, reaction times have been successfully reduced from 20 hours to just 4 hours by adjusting other parameters, thereby preventing the formation of degradation products. scielo.br For the synthesis of ethyl (E)-2-cyano-3-phenylacrylate, a systematic study compared various bases, finding that 20 mol% of sodium ethoxide in refluxing ethanol gave a superior yield (95%) compared to piperidine (70%) or triethylamine (65%) under the same conditions. researchgate.net

| Parameter | Variable Studied | Observation | Reference |

|---|---|---|---|

| Catalyst | Sodium Ethoxide vs. Piperidine vs. Triethylamine | Sodium ethoxide (20 mol%) provided the highest yield (95%) for the condensation of benzaldehyde (B42025) and ethyl cyanoacetate. | researchgate.net |

| Solvent | Hexane, MDC, Ethanol, DMF, Acetonitrile, THF | For DIPEAc-catalyzed condensation, hexane at reflux temperature gave the best yield (91%). | jmcs.org.mx |

| Temperature | 0 °C, Room Temperature, Reflux (85 °C) | For Ag₂O-promoted oxidative coupling, reflux was the most efficient condition, especially for certain substrates. | scielo.br |

| Reaction Time | 0.5 - 24 hours | In some syntheses, optimizing solvent and temperature allowed reaction time to be reduced from >20h to 4h without loss of conversion. | scielo.br |

Isolation and Purification Techniques for Anilino-Cyanoacrylate Derivatives

Following the synthesis of anilino-cyanoacrylate derivatives, a crucial step involves the isolation and purification of the target compound from the reaction mixture. This process is essential to remove any unreacted starting materials, catalysts, and by-products, ensuring the final product possesses the desired purity for subsequent applications and characterization. The specific techniques employed can vary depending on the physical state of the product (solid or liquid) and the nature of the impurities. Commonly utilized methods include initial work-up procedures, recrystallization, and column chromatography.

The initial isolation often involves separating the product from the reaction solvent and any aqueous-soluble impurities. For instance, in syntheses conducted in organic solvents, an aqueous work-up may be performed. This can involve partitioning the reaction mixture between an organic solvent and water. The organic layer, containing the desired anilino-cyanoacrylate, is then separated, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

For solid anilino-cyanoacrylate derivatives, recrystallization is a widely used and effective purification technique. This method relies on the principle of differential solubility of the compound and impurities in a suitable solvent or solvent system at different temperatures. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

One documented example for a closely related compound, ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, involved recrystallization from a binary solvent system. Yellow single crystals suitable for X-ray analysis were obtained by recrystallizing the crude product from an ethanol/acetone (1:1 v/v) mixture at room temperature over a period of about two days miamioh.edu. The general procedure for recrystallization involves dissolving the crude solid in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration.

Table 1: Recrystallization Solvents for Anilino-Cyanoacrylate Analogs

| Compound Class | Solvent System | Observations | Reference |

| Anilino-cyanoacrylate derivatives | Suitable organic solvents | Purity is often monitored by Thin Layer Chromatography (TLC). | aatbio.com |

| Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate | Ethanol/Acetone (1:1 v/v) | Formation of yellow single crystals at room temperature. | miamioh.edu |

Column chromatography is another powerful technique for the purification of anilino-cyanoacrylate derivatives, particularly when dealing with complex mixtures or when the product is an oil. This method separates compounds based on their differential adsorption onto a solid stationary phase (commonly silica (B1680970) gel or alumina) as a liquid mobile phase (eluent) is passed through the column libretexts.orgamrita.edu. The polarity of the eluent is a critical parameter and is often determined by preliminary analysis using Thin Layer Chromatography (TLC).

The general procedure involves packing a glass column with a slurry of the stationary phase in a non-polar solvent. The crude product is then loaded onto the top of the column and eluted with a solvent system of appropriate polarity. For anilino-cyanoacrylate derivatives, which possess polar functional groups, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate is commonly employed. The polarity of the eluent can be gradually increased during the separation to elute compounds with increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: General Column Chromatography Parameters

| Parameter | Description | Typical Conditions for Anilino-Cyanoacrylates |

| Stationary Phase | The solid adsorbent that retains the components of the mixture. | Silica gel (SiO₂) is most common. Alumina (Al₂O₃) can also be used. libretexts.orgamrita.edu |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the components through the column. | A gradient of non-polar to polar solvents, such as Hexane/Ethyl Acetate mixtures. The specific ratio is determined by TLC analysis. |

| Sample Loading | The method of introducing the crude product onto the column. | The crude product is dissolved in a minimal amount of a suitable solvent and carefully added to the top of the column. |

| Elution | The process of washing the components through the column with the eluent. | Can be performed by gravity flow or by applying pressure (flash chromatography) to speed up the process. |

| Fraction Collection & Analysis | Collecting the eluting solvent in separate fractions and identifying the pure product. | Fractions are collected in test tubes and analyzed by TLC to determine their composition. |

In some instances, particularly with the synthesis of β-enamino esters, which are structurally related to anilino-cyanoacrylates, purification can be simplified. It has been reported that silica gel-mediated condensation of β-keto esters and amines can yield the desired product after a simple filtration step, bypassing the need for column chromatography researchgate.net. Furthermore, for certain 3-aminoacrylic acid esters, purification can be achieved through vacuum distillation after an initial aqueous work-up, resulting in a product of high purity youtube.com. The choice of the most suitable isolation and purification strategy ultimately depends on the specific characteristics of the synthesized anilino-cyanoacrylate derivative and the impurities present.

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Carbon-Carbon Double Bond Reactivity

The electron-deficient nature of the double bond in Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is the primary driver of its chemical reactivity.

The carbon-carbon double bond in cyanoacrylates is highly susceptible to nucleophilic addition. This is due to the strong electron-withdrawing effects of the adjacent cyano (-CN) and ethyl acrylate (B77674) (-COOEt) groups. These groups create a significant partial positive charge on the β-carbon of the double bond, making it a prime target for nucleophiles. Weak bases such as water, alcohols, and amines can readily initiate addition reactions. pcbiochemres.compcbiochemres.com For Ethyl 3-(2-chloroanilino)-2-cyanoacrylate, the nitrogen atom of the anilino group can also influence the electronic environment of the double bond. The general mechanism for nucleophilic addition to a cyanoacrylate is a conjugate addition, where the nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized carbanion. pcbiochemres.com

Due to the electron-deficient nature of the carbon-carbon double bond, electrophilic attack on this bond is generally not favored. The electron density is heavily skewed towards the electron-withdrawing groups, making the double bond a poor candidate for reaction with electrophiles.

Polymerization Behavior of Substituted Cyanoacrylates

Cyanoacrylates are well-known for their rapid polymerization, a characteristic that is central to their application as "superglues." This polymerization can proceed through different mechanisms, with the anionic pathway being the most common and rapid.

Anionic polymerization is the most prevalent and fastest polymerization mechanism for cyanoacrylates. afinitica.comresearchgate.net The polymerization is typically initiated by weak nucleophiles, which can include water (moisture in the air or on a substrate), alcohols, or amines. pcbiochemres.compcbiochemres.com The initiation step involves the nucleophilic attack on the β-carbon of the cyanoacrylate monomer, generating a carbanion. This carbanion then acts as the propagating species, rapidly adding to other monomer units in a chain reaction. pcbiochemres.com The polymerization is highly exothermic and can lead to the formation of high molecular weight polymers in a very short time. researchgate.net The presence of the 2-chloroanilino substituent in Ethyl 3-(2-chloroanilino)-2-cyanoacrylate would be expected to influence the rate of polymerization due to its electronic and steric effects.

The general steps in the anionic polymerization of a cyanoacrylate are:

Initiation: A nucleophile (Nu⁻) attacks the β-carbon of the monomer.

Propagation: The resulting carbanion attacks another monomer molecule, extending the polymer chain.

Termination: The polymerization can be terminated by acidic species or other impurities that neutralize the propagating carbanion.

| Initiator Type | Examples | General Effect on Cyanoacrylate Polymerization |

| Weak Nucleophiles | Water, Alcohols | Readily initiate rapid polymerization. |

| Amines | Primary, Secondary, Tertiary Amines | Act as effective initiators. |

| Phosphines | Tertiary Phosphines | Can also initiate polymerization. |

While less common than anionic polymerization, cyanoacrylates can also undergo radical polymerization. nih.govbohrium.com This process requires the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically carried out under conditions that suppress anionic polymerization, for example, in the presence of an acid. nih.gov Radical polymerization of cyanoacrylates allows for the synthesis of polymers with different properties and architectures compared to those obtained via anionic polymerization. Studies on various 3-substituted-2-cyanoacrylates have shown their capability to undergo radical copolymerization with other vinyl monomers. researchgate.net For Ethyl 3-(2-chloroanilino)-2-cyanoacrylate, radical polymerization would likely proceed via a standard free-radical chain mechanism involving initiation, propagation, and termination steps.

| Parameter | Ethyl 2-cyanoacrylate | Methyl 2-cyanoacrylate |

| kp (L·mol⁻¹·s⁻¹) | 1622 | - |

| kt (L·mol⁻¹·s⁻¹) | 4.11 x 10⁸ | - |

| kp/kt0.5 (L·mol⁻¹·s⁻¹)0.5 | - | 0.021 |

| Data for radical polymerization at 30°C and 60°C respectively. nih.gov |

The rate and mechanism of cyanoacrylate polymerization are highly sensitive to the nature of the substituents on the monomer. The electronic properties of the substituent at the 3-position can significantly impact the electrophilicity of the double bond and the stability of the propagating carbanion in anionic polymerization. The 2-chloroanilino group in Ethyl 3-(2-chloroanilino)-2-cyanoacrylate has both electron-withdrawing (due to the chlorine atom) and electron-donating (due to the lone pair on the nitrogen atom) characteristics, which can have a complex influence on the polymerization kinetics.

Generally, electron-withdrawing groups on the ester moiety of the cyanoacrylate (the 'R' in -COOR) tend to increase the rate of anionic polymerization. raajournal.com While less studied for the 3-position, it is reasonable to assume that the electronic nature of the 3-substituent will also play a crucial role. The steric bulk of the 2-chloroanilino group could also sterically hinder the approach of the propagating chain end to the monomer, potentially slowing down the rate of polymerization compared to less substituted cyanoacrylates.

Cyclization and Heterocyclic Annulation Reactions

The electron-deficient nature of the acrylate backbone, coupled with the nucleophilic character of the aniline (B41778) ring, makes Ethyl 3-(2-chloroanilino)-2-cyanoacrylate an ideal candidate for cyclization reactions, leading to the formation of complex heterocyclic structures.

Reactions Leading to Novel Heterocyclic Systems

A significant application of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate and its analogs is in the synthesis of quinoline (B57606) derivatives, a class of heterocyclic compounds with broad applications in medicinal chemistry. The reaction of 2-chloroaniline (B154045) with ethyl 2-cyano-3-ethoxyacrylate, a closely related analog, in a high-boiling solvent like diphenyl ether at reflux temperature, leads to the formation of 8-chloro-1,4-dihydro-4-oxoquinoline-3-carbonitrile. gatech.edu This transformation proceeds through an initial nucleophilic substitution of the ethoxy group by the aniline, followed by a thermally induced intramolecular cyclization.

The proposed mechanism involves the formation of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate as an intermediate, which then undergoes an intramolecular cyclization. The nitrogen of the aniline attacks the cyano group, or the ortho-carbon of the aniline ring attacks the cyano group followed by tautomerization and cyclization, ultimately leading to the quinoline scaffold. This reaction highlights the utility of this class of compounds in constructing fused heterocyclic systems.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 2-Chloroaniline | Ethyl 2-cyano-3-ethoxyacrylate | 8-Chloro-1,4-dihydro-4-oxoquinoline-3-carbonitrile | Diphenyl ether, Reflux | 80% |

Intramolecular Cyclization Processes

The formation of the quinoline ring system from Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is a prime example of an intramolecular cyclization process. This reaction, often promoted by thermal conditions, involves the formation of a new ring by the interaction of different parts of the same molecule.

In the case of the synthesis of 8-chloro-1,4-dihydro-4-oxoquinoline-3-carbonitrile, the key step is the intramolecular cyclization of the intermediate formed from the reaction of 2-chloroaniline and the acrylate derivative. gatech.edu The high temperature provided by the refluxing diphenyl ether facilitates the necessary conformational changes and provides the activation energy for the ring-closing step. This type of reaction is a powerful tool in organic synthesis for building complex polycyclic molecules from relatively simple acyclic precursors.

Other Derivatization and Functionalization Reactions

Beyond cyclization reactions, the ester and cyano groups of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate offer avenues for further derivatization and functionalization, allowing for the introduction of new chemical properties and the synthesis of a wider range of compounds.

Oxidation and Reduction Pathways

Detailed research findings on the specific oxidation and reduction pathways of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate are not extensively documented in readily available scientific literature. However, based on the general reactivity of related compounds, certain transformations can be anticipated. The carbon-carbon double bond of the acrylate moiety could potentially undergo reduction via catalytic hydrogenation, which would yield the corresponding saturated propanoate derivative. Reagents such as sodium borohydride, typically used for carbonyl reduction, might, under certain conditions or with specific catalysts, also reduce the activated double bond. scispace.com

Oxidation of the molecule could potentially target the aniline ring or the double bond. However, specific reagents and conditions for such transformations on this particular substrate require further investigation.

Substitution Reactions at Ester and Cyano Groups

The ester and cyano functionalities of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate are amenable to various substitution reactions.

Ester Group Modification: The ethyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-chloroanilino)-2-cyanoacrylic acid. This transformation provides a handle for further modifications, such as amide bond formation. Additionally, transesterification reactions can be employed to introduce different alkyl or aryl groups to the ester functionality. google.com

Cyano Group Transformation: The cyano (nitrile) group is a versatile functional group that can be converted into a variety of other functionalities. For instance, it can be hydrolyzed to an amide or a carboxylic acid under appropriate acidic or basic conditions. nih.gov A particularly interesting transformation is the [3+2] cycloaddition reaction with an azide, such as sodium azide, to form a tetrazole ring. youtube.comnih.govnih.gov This reaction is often catalyzed by a Lewis or Brønsted acid and provides a route to a different class of heterocyclic compounds with important applications in medicinal chemistry.

| Functional Group | Reaction Type | Reagents | Product |

| Ethyl Ester | Hydrolysis | H+ or OH- | 3-(2-chloroanilino)-2-cyanoacrylic acid |

| Cyano (Nitrile) | Hydrolysis | H+ or OH- | 3-(2-chloroanilino)-2-carboxamidoacrylate |

| Cyano (Nitrile) | Cycloaddition | Sodium Azide, Acid | 5-(1-(2-chloroanilino)-2-(ethoxycarbonyl)vinyl)-1H-tetrazole |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl 3-(2-chloroanilino)-2-cyanoacrylate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the aromatic protons of the 2-chloroanilino moiety, the vinylic proton, and the amine (NH) proton.

The ethyl group would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling. The chemical shifts of the aromatic protons on the 2-chloroaniline (B154045) ring would appear in the aromatic region of the spectrum, with their multiplicity and coupling constants dictated by their substitution pattern. The vinylic proton, being part of the electron-deficient acrylate (B77674) system, would likely appear as a singlet. The NH proton signal is also expected, though its chemical shift can be broad and variable depending on the solvent and concentration.

For comparison, in related (E)-ethyl-2-cyano-3-(aryl)acrylates, the aromatic protons typically resonate in the range of δ 6.72–8.18 ppm. researchgate.net

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Ethyl 3-(2-chloroanilino)-2-cyanoacrylate would give a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon of the ester, the two olefinic carbons, the cyano carbon, the carbons of the ethyl group, and the six carbons of the 2-chloroaniline ring.

The chemical shifts provide insight into the electronic environment of each carbon. For instance, the carbonyl carbon is typically found significantly downfield. The carbon atoms of the ethyl group would appear in the upfield region. The positions of the aromatic carbon signals would be influenced by the chloro and amino substituents.

As a point of reference, the ¹³C NMR spectrum of the closely related compound, Ethyl 3-(2-chlorophenyl)-2-cyanoacrylate, shows signals at δ = 161.8 (C=O), 151.3, 136.4, 133.7, 130.4, 129.9, 127.5 (aromatic and vinylic carbons), 114.8 (CN), 106.1, 63.0 (OCH₂), and 14.0 (CH₃). rsc.org

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, for example, confirming the relationship between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For Ethyl 3-(2-chloroanilino)-2-cyanoacrylate (C12H11ClN2O2), HRMS would be used to confirm this exact elemental composition by comparing the experimental mass to the calculated theoretical mass.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound is first vaporized and passed through a chromatographic column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. For Ethyl 3-(2-chloroanilino)-2-cyanoacrylate, fragmentation would likely involve cleavage of the ester group, loss of small molecules like CO or HCN, and fragmentation of the anilino side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, specific molecular vibrations (stretching, bending) can be observed, which correspond to the bonds that constitute the molecule. While a specific experimental spectrum for Ethyl 3-(2-chloroanilino)-2-cyanoacrylate was not found in the surveyed literature, its chemical structure allows for the prediction of its characteristic absorption bands based on established spectroscopic data for its constituent functional groups.

The structure of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate contains several key functional groups: a nitrile (C≡N), a conjugated ester (C=O), an alkene double bond (C=C) as part of an enamine system, a secondary amine (N-H), an aromatic ring, a chloro-substituent (C-Cl), and an ethyl group. The expected IR absorption regions for these groups are detailed below.

The nitrile group (C≡N) is expected to show a sharp, intense absorption in the range of 2230-2220 cm⁻¹. libretexts.orgspectroscopyonline.com This characteristic peak appears in a relatively uncongested region of the spectrum, making it a highly diagnostic feature. libretexts.orgspectroscopyonline.com The frequency is slightly lower than that of saturated nitriles due to conjugation with the adjacent double bond. libretexts.orgscribd.com

The α,β-unsaturated ester's carbonyl group (C=O) vibration is anticipated to produce a strong, sharp band between 1730 and 1715 cm⁻¹. libretexts.orgorgchemboulder.com Conjugation with the C=C double bond lowers the frequency from that of a typical saturated ester (1750-1735 cm⁻¹). libretexts.orgorgchemboulder.comspectroscopyonline.com Additionally, strong C-O stretching bands associated with the ester are expected in the 1300-1000 cm⁻¹ region. libretexts.orgorgchemboulder.com

The enamine moiety gives rise to characteristic absorptions for the C=C and N-H bonds. The carbon-carbon double bond (C=C) stretch is expected in the 1680-1640 cm⁻¹ region. libretexts.org In similar enamine systems, this peak has been observed around 1677 cm⁻¹. nih.gov The secondary amine N-H stretching vibration should appear as a single, medium-intensity band in the 3350-3310 cm⁻¹ range. orgchemboulder.com

The aromatic portion of the molecule, the 2-chloroanilino group, will also produce several characteristic signals. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. libretexts.orgpressbooks.pub Carbon-carbon stretching vibrations within the benzene (B151609) ring usually appear as a series of peaks in the 1600-1450 cm⁻¹ range. pressbooks.pub The carbon-chlorine (C-Cl) bond is expected to show a stretching absorption in the 850-550 cm⁻¹ region. lumenlearning.com

Finally, the ethyl group will contribute signals from aliphatic C-H stretching, which are typically observed between 3000 and 2850 cm⁻¹. udel.edu

Table 1: Expected Infrared Absorption Bands for Ethyl 3-(2-chloroanilino)-2-cyanoacrylate

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3350 - 3310 | N-H (Amine) | Stretch | Medium |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium to Weak |

| 3000 - 2850 | C-H (Aliphatic) | Stretch | Medium |

| 2230 - 2220 | C≡N (Nitrile) | Stretch | Strong, Sharp |

| 1730 - 1715 | C=O (Conjugated Ester) | Stretch | Strong |

| 1680 - 1640 | C=C (Alkene/Enamine) | Stretch | Medium |

| 1600 - 1450 | C=C (Aromatic) | In-ring Stretch | Medium to Weak |

| 1300 - 1000 | C-O (Ester) | Stretch | Strong |

| 850 - 550 | C-Cl (Aryl Halide) | Stretch | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's structure and its behavior in the solid state.

While a specific crystal structure determination for Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is not available in the reviewed literature, the analysis of a closely related analog, Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate, provides significant insight into the likely structural features. libretexts.orgscribd.com This analog shares the core ethyl cyanoacrylate framework and the anilino group, differing by the presence of a mercapto (-SH) group instead of the enaminic proton and the absence of the chloro substituent on the phenyl ring.

The crystallographic data for Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate reveals that it crystallizes in the monoclinic system. libretexts.org In this analog, key bond lengths were determined to be approximately 1.145 Å for C≡N, 1.405 Å for C=C, and 1.220 Å for C=O. scribd.com The molecule exhibits significant planarity, a feature common in other cyanoacrylate derivatives due to the conjugated π-system. libretexts.orgrsc.org This planarity is often disrupted only by the ethyl group, which may adopt multiple conformations. libretexts.orgrsc.org The structure of the analog is stabilized by intermolecular hydrogen bonds, including N-H···O interactions. libretexts.org

Based on this analog, it is highly probable that Ethyl 3-(2-chloroanilino)-2-cyanoacrylate also adopts a largely planar conformation in the solid state to maximize π-conjugation across the enamine-cyano-acrylate system. The molecule would likely form hydrogen bonds involving the anilino N-H group as a donor and the carbonyl oxygen or nitrile nitrogen as acceptors, leading to the formation of supramolecular chains or dimers in the crystal lattice. The presence of the bulky chloro-substituent at the ortho position of the anilino ring would be expected to introduce significant steric effects. This could influence the dihedral angle between the phenyl ring and the acrylate plane, potentially causing a greater twist compared to the unsubstituted anilino analog to minimize steric repulsion. This steric hindrance would, in turn, affect the crystal packing arrangement.

Table 2: Crystallographic Data for the Analog Compound Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylate libretexts.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.357 (5) |

| b (Å) | 7.0120 (14) |

| c (Å) | 16.234 (3) |

| β (°) | 121.45 (3) |

| Volume (ų) | 2559.6 (9) |

| Z | 8 |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Electronic Structure Calculations

Detailed molecular modeling and electronic structure calculations for ethyl 3-(2-chloroanilino)-2-cyanoacrylate have not been extensively reported.

Quantum Chemical Methods (e.g., DFT studies)

No specific Density Functional Theory (DFT) studies detailing the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), or molecular orbital distributions for ethyl 3-(2-chloroanilino)-2-cyanoacrylate are available in the surveyed literature.

Conformational Analysis

A comprehensive conformational analysis of ethyl 3-(2-chloroanilino)-2-cyanoacrylate, identifying the most stable conformers and the energy barriers between them, has not been documented in scientific publications.

Reaction Mechanism Prediction and Energy Landscapes

Computational investigations into the prediction of reaction mechanisms and the corresponding energy landscapes for reactions involving ethyl 3-(2-chloroanilino)-2-cyanoacrylate are not present in the available literature. Such studies would typically involve mapping the potential energy surface for its synthesis or subsequent reactions.

Structure-Reactivity Relationship Prediction via Computational Approaches

There is a lack of published research that computationally predicts the structure-reactivity relationships of ethyl 3-(2-chloroanilino)-2-cyanoacrylate. These studies would be crucial for understanding how its chemical structure influences its reactivity in various chemical transformations.

Prediction of Spectroscopic Parameters

No theoretical predictions of the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption spectra) for ethyl 3-(2-chloroanilino)-2-cyanoacrylate using computational methods have been reported.

Research on Derivatives and Analogues

Exploration of Anilino Substitution Patterns

The position of the chlorine atom on the anilino ring significantly affects the molecule's electronic distribution and spatial arrangement. While the parent compound features a 2-chloro substitution, studies have also been conducted on isomers such as the 3-chloro and 4-chloro analogues. The synthesis of these compounds often follows established chemical pathways, but the resulting products exhibit distinct physical and chemical properties. For instance, ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is a known derivative cataloged with CAS number 2169-68-8. nih.gov Research on related structures, such as ethyl 3-(3-chloroanilino)propanoate, further highlights the scientific interest in understanding how the chloro-substituent's position impacts molecular behavior. chemsynthesis.com

Table 1: Comparison of Chloro-Substituted Analogues

| Compound Name | Substitution Position | CAS Number | Notes |

| Ethyl 3-(2-chloroanilino)-2-cyanoacrylate | 2-Chloro (ortho) | - | The parent compound of focus. |

| Ethyl 3-(3-chloroanilino)propanoate | 3-Chloro (meta) | - | A related propanoate structure that has been synthesized. chemsynthesis.com |

| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 4-Chloro (para) | 2169-68-8 | A well-documented positional isomer. nih.gov |

Beyond chlorine, other halogens have been incorporated into the anilino or phenyl ring to create a broader family of halogenated analogues. The synthesis of these compounds allows for a systematic study of halogen effects (e.g., electronegativity, atomic size) on the molecule. For example, (E)-ethyl 3-(3-bromophenyl)-2-cyanoacrylate has been synthesized and characterized. nih.gov Its preparation involved the Knoevenagel condensation of 3-bromobenzaldehyde (B42254) with ethyl 2-cyanoacetate. nih.gov Detailed crystallographic analysis of this bromo-analogue revealed an E configuration and a crystal packing stabilized by intermolecular C—H···O hydrogen bonds. nih.gov Such studies on bromo- and other halo-variants provide insight into how different halogens influence solid-state architecture and intermolecular interactions.

Variation of Ester Group in Cyanoacrylate Moiety

The ester group of the cyanoacrylate moiety is another key target for chemical modification. By replacing the ethyl group with other alkyl chains (e.g., methyl, butyl, octyl), researchers can fine-tune properties such as viscosity, polymerization rate, and the biocompatibility of resulting polymers. nih.govwikipedia.org This strategy is widely employed in the formulation of cyanoacrylate adhesives, where the length of the alkyl ester chain dictates the specific application. nih.govwikipedia.orggoogle.com For example, short-chain esters like methyl and ethyl cyanoacrylate are common in industrial "super glues," while longer-chain variants like n-butyl and 2-octyl cyanoacrylate are used in medical and veterinary applications as tissue adhesives due to their lower toxicity and more flexible bond lines. nih.gov

Table 2: Influence of Ester Group Variation on Cyanoacrylate Properties

| Ester Group (R) | Example Compound Name | Typical Application Area | Key Property Changes |

| Methyl | Methyl 2-cyanoacrylate | Industrial adhesives | High bond strength, often used for metal bonding. nih.gov |

| Ethyl | Ethyl 2-cyanoacrylate | General purpose & household adhesives | Main component of "Super Glue". wikipedia.orgnih.gov |

| n-Butyl | n-Butyl 2-cyanoacrylate | Medical tissue adhesive | Increased biocompatibility, more flexible polymer. nih.gov |

| 2-Octyl | 2-Octyl 2-cyanoacrylate | Medical skin adhesive | Lower toxicity, slower degradation. nih.gov |

| β-Methoxyethyl | β-Methoxyethyl 2-cyanoacrylate | Low odor adhesives | Reduced vapor pressure minimizes "blooming" effect. nih.gov |

Heteroaryl or Other Aryl Substitutions at the 3-Position

Replacing the entire 2-chloroanilino group with other aromatic or heteroaromatic systems is a significant structural modification that opens pathways to novel classes of compounds. Research has shown that ethyl 3-aryl-2-cyanoacrylates can serve as versatile starting materials for synthesizing more complex molecules, including heteroaryl compounds. researchgate.net One study demonstrated a method for preparing polysubstituted furan-2,4-dicarboxylates through the cyclization reaction of (E)-ethyl 3-aryl-2-cyanoacrylates with ethyl glycinate (B8599266) hydrochloride. researchgate.net This transformation highlights the reactivity of the cyanoacrylate backbone and its utility in building heterocyclic structures. Similarly, the synthesis of various other ring-substituted ethyl phenylcyanoacrylates has been explored to investigate their reactivity, particularly in polymerization reactions. chemrxiv.org The introduction of heteroaryl moieties, such as furyl groups, is a known strategy in medicinal chemistry to modulate biological activity. nih.gov

Synthesis and Reactivity of Polymeric Analogues

Ethyl cyanoacrylates and their analogues are well-known for their ability to undergo rapid polymerization. pcbiochemres.com This reactivity is central to their primary application as instant adhesives.

The synthesis of poly(ethyl cyanoacrylate) and its analogues is typically achieved through anionic polymerization. researchgate.net The reaction is initiated by weak nucleophiles, such as moisture (hydroxide ions) or amines, which attack the electron-deficient carbon-carbon double bond of the monomer. pcbiochemres.comresearchgate.net This process is extremely fast and results in the formation of long polymer chains. pcbiochemres.com While anionic polymerization is most common, radical polymerization under acidic conditions is also possible, offering a more controlled but technically challenging route to the polymer. nih.gov

The reactivity of the resulting polymers has also been a subject of study. The thermal degradation of poly(ethyl cyanoacrylate) has been shown to proceed predominantly through an "unzipping" depolymerization mechanism that starts from the polymer chain ends. researchgate.net In terms of polymerization reactivity, studies on related trisubstituted monomers like ethyl phenylcyanoacrylates have shown very low reactivity in radical homopolymerization, a phenomenon attributed to steric and polar effects. chemrxiv.org However, these same monomers have been successfully used in copolymerization reactions with other monomers, such as styrene, to create novel copolymers with specific properties. chemrxiv.org Furthermore, poly(alkyl cyanoacrylate)s have been formulated into nanoparticles for applications like drug delivery, sometimes incorporating a magnetic core to confer magnetic-field responsiveness to the biodegradable polymer shell. researchgate.netnih.gov

Advanced Applications in Chemical Synthesis and Materials Science Research

Utilization as a Synthetic Building Block for Complex Molecules

The strategic arrangement of electrophilic and nucleophilic centers within ethyl 3-(2-chloroanilino)-2-cyanoacrylate makes it a versatile precursor for the assembly of diverse molecular frameworks, particularly heterocyclic systems. Its reactivity is primarily centered on the electron-deficient carbon-carbon double bond and the adjacent cyano and ester groups.

The intrinsic reactivity of ethyl 3-(2-chloroanilino)-2-cyanoacrylate allows it to serve as a key starting material for various cyclization reactions to produce a range of heterocyclic compounds. The anilino-acrylate scaffold is particularly well-suited for intramolecular cyclizations to form fused ring systems.

Quinoline (B57606) Synthesis: The compound is a prime candidate for synthesizing quinoline derivatives. The anilino moiety can act as a nucleophile in intramolecular cyclization reactions, often promoted by thermal or acidic conditions. The reaction typically proceeds via an electrophilic cyclization of the anilino ring onto the acrylate (B77674) system, followed by aromatization to yield the stable quinoline core. The presence of the chloro-substituent on the aniline (B41778) ring is carried into the final product, yielding functionalized quinolines that are of interest in medicinal chemistry and materials science. researchgate.netmsesupplies.com

Pyridine (B92270) Synthesis: While not a direct one-component precursor, its structural components are central to classical pyridine syntheses. For instance, the molecule can be conceptualized as a pre-formed intermediate of a Knoevenagel condensation, a key step in the Hantzsch pyridine synthesis. acs.org It can react with β-dicarbonyl compounds or other active methylene (B1212753) compounds in the presence of an ammonia (B1221849) source to construct highly substituted pyridine rings. afinitica.comchenso.comnih.gov

Pyrimidine (B1678525) Synthesis: The synthesis of pyrimidines often involves the condensation of a three-carbon component with a urea (B33335) or amidine derivative. acs.org Ethyl 3-(2-chloroanilino)-2-cyanoacrylate can act as this three-carbon synthon. The reactive ester and cyano groups can undergo condensation and cyclization with reagents like guanidine (B92328) or thiourea (B124793) to form aminopyrimidine derivatives. indexcopernicus.comnih.gov This approach allows for the direct incorporation of the chloroanilino side chain into the final pyrimidine structure, offering a route to functionally diverse molecules. pcbiochemres.comresearchgate.net

The table below summarizes the potential heterocyclic products derived from this precursor.

| Precursor | Reagent(s) | Heterocyclic Product Class | Key Reaction Type |

| Ethyl 3-(2-chloroanilino)-2-cyanoacrylate | Heat or Acid Catalyst | Substituted Quinolines | Intramolecular Cyclization |

| Ethyl 3-(2-chloroanilino)-2-cyanoacrylate | β-Dicarbonyl Compound, Ammonia Source | Substituted Pyridines | Condensation/Cyclization |

| Ethyl 3-(2-chloroanilino)-2-cyanoacrylate | Guanidine or Thiourea | Substituted Pyrimidines | Condensation/Cyclization |

Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single step to form a complex product, enhancing efficiency and atom economy. acs.org Ethyl 3-(2-chloroanilino)-2-cyanoacrylate and its synthetic precursors are intimately involved in several foundational MCRs.

The molecule itself is the product of a Knoevenagel condensation between 2-chloroaniline (B154045) and ethyl 2-cyanoacetate, a reaction that often serves as the initial step in various MCRs. acs.orgmdpi.com Its role can be understood by examining its relationship to these key synthetic transformations:

Hantzsch Pyridine Synthesis: This MCR traditionally involves an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine. afinitica.comindexcopernicus.compcbiochemres.com A key intermediate in this reaction is an enamine formed from one equivalent of the ketoester and ammonia. chenso.comoup.com Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is a stable enamino-ester and can be used as a pre-formed intermediate, reacting with an aldehyde and a second active methylene compound to construct complex pyridines in a streamlined process.

Biginelli Reaction: The Biginelli reaction is a classic MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. acs.orgmdpi.com The mechanism involves the formation of an imine followed by the addition of the ketoester enolate. nih.govmeddocsonline.org While not a traditional substrate, the enaminic character of ethyl 3-(2-chloroanilino)-2-cyanoacrylate allows it to participate in Biginelli-like cyclocondensations, where it can react with aldehydes and urea derivatives under acidic catalysis to yield highly functionalized pyrimidine-based heterocycles.

Gewald Aminothiophene Synthesis: The Gewald reaction synthesizes 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base. researchgate.netdeakin.edu.au The reaction is known to proceed via the in situ formation of an α,β-unsaturated nitrile intermediate from the Knoevenagel condensation of the carbonyl and the cyano-compound. acs.orgresearchgate.net Therefore, ethyl 3-(2-chloroanilino)-2-cyanoacrylate represents an isolated and stable form of the key intermediate required for the subsequent sulfur addition and cyclization steps of a Gewald-type synthesis, highlighting its direct mechanistic link to this important MCR.

Integration into Novel Polymeric Architectures

The vinyl group in ethyl 3-(2-chloroanilino)-2-cyanoacrylate is highly activated by the adjacent electron-withdrawing cyano and ester groups, making it susceptible to polymerization. This reactivity allows for its integration into polymer chains, creating materials with novel functionalities imparted by the pendant 2-chloroanilino group.

Poly(alkyl cyanoacrylate)s (PACAs) are a well-established class of polymers, known for their rapid anionic polymerization initiated by even weak nucleophiles like water. researchgate.netdeakin.edu.au This reactivity is the basis for their use as instant adhesives. mdpi.com The design of functionalized PACA materials involves incorporating monomers that bear specific chemical groups to impart desired properties to the final polymer.

Ethyl 3-(2-chloroanilino)-2-cyanoacrylate serves as such a functional monomer. It can be homopolymerized or, more commonly, copolymerized with other alkyl cyanoacrylate monomers (e.g., ethyl cyanoacrylate, butyl cyanoacrylate) to create a polymer with pendant 2-chloroanilino groups distributed along the backbone. acs.org The polymerization typically proceeds via an anionic mechanism, where a nucleophile attacks the electron-deficient β-carbon of the acrylate, generating a propagating carbanion stabilized by the cyano and ester groups. indexcopernicus.com

The synthesis of such copolymers can be achieved through methods that control polymer architecture, such as living anionic polymerization or controlled radical polymerization techniques, although the high reactivity of cyanoacrylates presents challenges. chenso.comindexcopernicus.com Another advanced method involves a tandem Knoevenagel condensation-Michael addition reaction, where the precursor cyanoacetates are reacted with an aldehyde source to build the polymer backbone, allowing for the incorporation of various functional groups. afinitica.comnih.gov

The table below outlines a conceptual design for a functionalized copolymer.

| Monomer A | Monomer B | Polymerization Method | Resulting Polymer Architecture | Key Functionality Introduced |

| Ethyl 2-cyanoacrylate | Ethyl 3-(2-chloroanilino)-2-cyanoacrylate | Anionic Copolymerization | Random Copolymer | Pendant 2-chloroanilino groups |

| Butyl 2-cyanoacrylate | Ethyl 3-(2-chloroanilino)-2-cyanoacrylate | Controlled Radical Polymerization | Block or Gradient Copolymer | Pendant 2-chloroanilino groups |

The incorporation of the 2-chloroanilino moiety as a pendant group is a powerful method for chemically modifying and tailoring the properties of a poly(cyanoacrylate) backbone. acs.org The specific characteristics of this functional group can influence the polymer's physical, chemical, and thermal behavior.

Solubility and Polarity: Standard PACAs have limited solubility. The introduction of the polar and aromatic 2-chloroanilino group is expected to alter the polymer's polarity and solubility profile. Drawing parallels from research on substituted polyanilines, such functionalization can enhance solubility in a wider range of organic solvents compared to the parent polymer. meddocsonline.orgresearchgate.net

Thermal Stability: The thermal degradation of PACAs often occurs via an unzipping depolymerization mechanism initiated at the chain ends. indexcopernicus.commdpi.com The presence of bulky, aromatic pendant groups like 2-chloroanilino can increase steric hindrance along the polymer chain, potentially raising the glass transition temperature (Tg) and improving thermal stability by impeding chain motion and scission.

Optical and Electronic Properties: The chloroanilino group is electronically active. Its presence would alter the refractive index of the polymer. Furthermore, the aniline component introduces redox activity, a property extensively studied in polyaniline-based materials. researchgate.netwikipedia.org Copolymers containing this group could be investigated for applications in coatings, electronic devices, or sensors where specific optical or electronic responses are required.

The adhesion of poly(cyanoacrylate)s is fundamentally an interfacial phenomenon, driven by the in-situ anionic polymerization of the monomer on a substrate surface. chenso.compcbiochemres.com The strength and nature of the adhesion are dictated by interactions between the resulting polymer and the substrate. researchgate.netdeakin.edu.au Introducing functional groups into the polymer provides a means to control these interactions.

A polymer synthesized using ethyl 3-(2-chloroanilino)-2-cyanoacrylate would present a surface rich in specific functionalities that can modulate adhesion through several mechanisms:

Hydrogen Bonding: The secondary amine (-NH-) in the anilino group is a strong hydrogen bond donor. This allows the polymer surface to form robust hydrogen bonds with substrates that possess hydrogen bond acceptors, such as materials with hydroxyl (-OH) or carbonyl (C=O) groups. nih.govresearchgate.net This interaction is a well-known contributor to strong adhesion. mdpi.com

Altered Surface Energy: The chemical nature of the pendant groups directly influences the polymer's surface free energy, a critical parameter for wettability and adhesion. msesupplies.comresearchgate.net The 2-chloroanilino group would create a surface with different energetic properties compared to a simple poly(alkyl cyanoacrylate), leading to selective adhesion behavior on different materials (e.g., metals, ceramics, or other polymers). Research into such functional polymers allows for a systematic study of how specific chemical moieties can be used to engineer interfacial properties for advanced material applications. mdpi.commeddocsonline.org

Investigation of Biological Interactions and Potential Mechanistic Pathways (e.g., enzyme inhibition, disruption of cellular processes in research models)

The chemical scaffold of ethyl 3-(2-chloroanilino)-2-cyanoacrylate, which features a cyanoacrylate moiety linked to a chloro-substituted aniline, suggests several potential avenues for biological interaction that are areas of active research for structurally related compounds. Investigations into similar molecules, particularly anilinoacrylates and cyanoacrylate derivatives, have revealed a capacity to engage with biological targets, primarily through mechanisms involving enzyme inhibition and disruption of cellular processes. While direct research on ethyl 3-(2-chloroanilino)-2-cyanoacrylate's biological activities is not extensively documented in publicly available literature, the activities of analogous compounds provide a framework for understanding its potential interactions.

The core reactivity of the α,β-unsaturated carbonyl system in the cyanoacrylate portion of the molecule is a key determinant of its potential biological effects. This electrophilic center is susceptible to nucleophilic attack from amino acid residues within enzyme active sites, such as cysteine or serine. This can lead to the formation of a covalent bond, resulting in irreversible or reversible inhibition of the enzyme's function. The nitrile (cyano) group itself is a versatile functional group in medicinal chemistry, known to participate in noncovalent interactions and also to act as an electrophilic warhead that can covalently bind to a target. mdpi.com

Research into related (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives has demonstrated their potential as enzyme inhibitors. nih.gov Specifically, these compounds have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Docking studies with mushroom tyrosinase suggested that these molecules could bind directly to the active site of the enzyme. nih.gov This inhibitory action highlights a potential mechanistic pathway where anilinoacrylate-type structures can interfere with enzymatic processes. nih.gov

Furthermore, the presence of the 2-chloroanilino group can significantly influence the molecule's biological profile. The chlorine atom can affect the compound's lipophilicity, electronic properties, and steric interactions, which in turn can modulate its binding affinity and selectivity for specific biological targets. nih.govchemrxiv.org Studies on other chloro-substituted heterocyclic compounds have shown a wide range of biological activities, including antibacterial effects. mdpi.comnih.gov For instance, novel chloro-substituted salicylanilide (B1680751) derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 1.0 mg/mL. mdpi.com The 2-chloro substitution on the aniline ring was found to be beneficial for the antibacterial effect in that study. mdpi.com

In the context of cellular processes, cyanoacrylate-based compounds have been evaluated for a variety of effects. Some surgical glues based on cyanoacrylates, for example, have been observed to decrease the activated partial thromboplastin (B12709170) time (APTT), suggesting an interaction with the coagulation cascade. nih.gov While these are typically polymerized materials, the underlying chemistry of the monomeric units is what drives these interactions. Additionally, various 2-cyanoacrylate derivatives have been synthesized and tested for herbicidal activity, indicating an ability to disrupt essential biological pathways in plants. nih.gov

While specific mechanistic studies on ethyl 3-(2-chloroanilino)-2-cyanoacrylate are pending, the collective research on related anilinoacrylates and cyanoacrylates points towards enzyme inhibition as a highly probable mode of action. The disruption of cellular processes, potentially including those related to microbial growth or specific signaling pathways, also represents a plausible area of biological interaction.

Interactive Data Table: Biological Activities of Structurally Related Compounds

| Compound Class | Specific Example(s) | Biological Activity | Observed Effect/Metric | Reference |

|---|---|---|---|---|

| (E)-2-Cyano-3-(substituted phenyl)acrylamides | CPA2 | Tyrosinase Inhibition | Suppressed tyrosinase activity and melanogenesis in B16F10 cells. | nih.gov |

| Chloro-substituted Salicylanilides | Derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide | Antibacterial | MIC values of 0.125–1.0 mg/mL against Gram-positive bacteria. | mdpi.com |

| Cyanoacrylate Surgical Glues | Glubran, Glubran 2 | Hemostatic Effects | Significant decrease of activated partial thromboplastin time (APTT). | nih.gov |

| Pyrazolyl/Triazolyl Cyanoacrylates | Compounds 9d, 9f, 9i, 10e, 10n | Herbicidal | >80% inhibition of Brassica juncea at 150 g/ha. | nih.gov |

Analytical Method Development for Research Purposes

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic techniques are powerful tools for the separation and analysis of "Ethyl 3-(2-chloroanilino)-2-cyanoacrylate". High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods, with the choice depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the analysis of cyanoacrylate derivatives. For instance, OSHA Method 55 outlines a procedure for measuring workplace exposure to cyanoacrylate adhesives, which can be adapted for research purposes. lcms.cz Given the reactivity of cyanoacrylates, sample handling and analytical conditions must be carefully controlled to prevent polymerization during analysis. lcms.cz

A potential starting point for the HPLC method development for "Ethyl 3-(2-chloroanilino)-2-cyanoacrylate" would involve a reversed-phase approach. A C18 column is commonly effective for the separation of various cyanoacrylates. lcms.cz The mobile phase composition is a critical parameter that influences retention and resolution. A mixture of an organic solvent, such as acetonitrile, and an aqueous buffer is typically employed. lcms.cz To prevent on-column degradation, the mobile phase can be acidified, for example, with phosphoric acid. lcms.cz

A diode array detector is advantageous as it allows for the monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment. lcms.cz Considering the reactivity of cyanoacrylates, maintaining sub-ambient temperatures for both the autosampler and the column compartment can enhance sample stability. lcms.cz

Gas Chromatography (GC)

Gas chromatography is another viable technique, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. GC is well-suited for the analysis of volatile and thermally stable compounds. While direct analysis of "Ethyl 3-(2-chloroanilino)-2-cyanoacrylate" would depend on its thermal stability, GC-MS has been effectively used for the analysis of related chloroaniline derivatives. nih.govresearchgate.net In some cases, derivatization may be necessary to improve the volatility and thermal stability of the analyte. rsc.org For example, a study on chloroanilines utilized liquid-liquid extraction followed by GC-MS analysis. researchgate.net

A study on the synthesis and properties of various alkyl 2-cyanoacrylates successfully employed gas-liquid chromatography to determine the purity of the synthesized compounds. scispace.comtandfonline.com This suggests that GC can be a valuable tool for the analysis of "Ethyl 3-(2-chloroanilino)-2-cyanoacrylate", provided that appropriate conditions are established to avoid thermal degradation.

Interactive Data Table: Potential Starting Conditions for Chromatographic Analysis

| Parameter | HPLC | Gas Chromatography |

| Column | Thermo Scientific™ Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 50 mm) lcms.cz | Capillary column suitable for amine analysis (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water:Phosphoric Acid (44:56:0.2 v/v/v) lcms.cz | Helium |

| Flow Rate | 0.40 mL/min lcms.cz | Typically 1-2 mL/min |

| Temperature | 5 °C lcms.cz | Temperature programming from a low initial temperature to a high final temperature |

| Detection | Diode Array (UV at 220 nm) lcms.cz | Mass Spectrometry (MS) |

| Injection Volume | 1 µL lcms.cz | 1 µL (split or splitless injection) |

Quantitative Analysis Methods

For quantitative analysis, a validated analytical method is crucial. This typically involves the use of an external standard calibration curve.

A series of standard solutions of "Ethyl 3-(2-chloroanilino)-2-cyanoacrylate" of known concentrations would be prepared and analyzed. The peak area response is then plotted against the concentration to generate a calibration curve. The linearity of this curve is a key validation parameter, with a correlation coefficient (r²) greater than 0.99 generally being considered acceptable. rsc.org

The limit of detection (LOD) and limit of quantification (LOQ) of the method should also be determined to understand the sensitivity of the assay. These parameters are typically established by analyzing solutions with progressively lower concentrations of the analyte.

Method reproducibility is assessed by repeatedly analyzing the same sample, and the results are expressed as the relative standard deviation (RSD). Good reproducibility is indicated by a low RSD, typically below 15%. rsc.org

Methodologies for Purity Assessment in Research Samples

Assessing the purity of research samples of "Ethyl 3-(2-chloroanilino)-2-cyanoacrylate" is critical to ensure the reliability of experimental results. Chromatographic methods are central to this assessment.

HPLC for Purity Assessment

Using the HPLC method described above, the purity of a sample can be estimated by calculating the peak area percentage of the main compound relative to the total area of all observed peaks. The use of a diode array detector is particularly beneficial as it can help to distinguish between the main compound and impurities by comparing their UV-Vis spectra.

GC-MS for Impurity Identification

GC-MS is a powerful tool for not only quantifying purity but also for identifying potential impurities. The mass spectrum of the main peak can be compared to a reference spectrum to confirm the identity of "Ethyl 3-(2-chloroanilino)-2-cyanoacrylate". The mass spectra of any minor peaks can be used to tentatively identify impurities, which could be starting materials, by-products from the synthesis, or degradation products.

Purity Determination by Gas-Liquid Chromatography

Research on a series of twenty-six alkyl, alkenyl, cycloalkyl, and substituted alkyl 2-cyanoacrylates demonstrated the use of gas-liquid chromatography for purity determination. scispace.comtandfonline.com This approach can be directly applicable to "Ethyl 3-(2-chloroanilino)-2-cyanoacrylate". By establishing a correlation between the retention time and the chemical structure within a homologous series, it is possible to confirm the identity and assess the purity of the target compound. scispace.comtandfonline.com

Future Research Directions and Unexplored Avenues

Design of Novel Cyanoacrylate Derivatives with Enhanced Reactivity or Selectivity

The core structure of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is ripe for modification to create new molecules with tailored properties. Research into novel derivatives could unlock enhanced reactivity, improved selectivity for specific substrates or biological targets, and novel applications.

Future design strategies could involve:

Modification of the Anilino Ring: Introducing different substituents (electron-donating or electron-withdrawing groups) onto the phenyl ring could modulate the electronic properties of the entire molecule. This could influence its polymerization rate, adhesive strength, or biological activity. For instance, studies on other cyanoacrylates have shown that introducing moieties like pyrazole (B372694) or 1,2,3-triazole can lead to significant herbicidal activity. nih.govnih.govresearchgate.net

Alteration of the Ester Group: Replacing the ethyl group with longer alkyl chains, cyclic groups, or functionalized chains could alter the physical properties of the resulting polymer, such as flexibility, degradation rate, and solubility. Research on other cyanoacrylates has demonstrated that varying this group can impact suitability for applications like drug delivery. doaj.org

Introduction of Bioactive Moieties: Following examples from related research where furan (B31954) and substituted phenyl groups were introduced to create compounds with potent nematicidal properties, the 2-chloroanilino moiety could be replaced with other heterocyclic or aromatic amines to explore new bioactive compounds. rawdatalibrary.net

The table below outlines potential research directions for designing novel derivatives based on successful strategies with other cyanoacrylates.

| Research Direction | Target Moiety for Modification | Potential Outcome | Reference for Approach |

| Development of Novel Herbicides | Anilino Ring | Introduction of pyrazole or 1,2,3-triazole rings to enhance herbicidal activity against various weed species. | nih.gov |

| Development of Novel Nematicides | Anilino Ring | Replacement with fluorophenyl or furan groups to increase toxicity against nematodes like Meloidogyne incognita. | rawdatalibrary.net |

| Tailoring for Drug Delivery | Ester Group | Synthesis of various alkyl cyanoacrylates (e.g., poly(2-ethylhexyl cyanoacrylate)) to create nanoparticles with improved drug encapsulation capabilities. | doaj.org |

Sustainable Synthesis and Green Chemistry Approaches

Traditional chemical synthesis routes often rely on harsh conditions and hazardous solvents. Future research should prioritize the development of sustainable and green synthetic methods for Ethyl 3-(2-chloroanilino)-2-cyanoacrylate.

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for other cyanoacrylate derivatives. nih.govnih.gov Applying microwave irradiation to the Knoevenagel condensation of 2-chloroaniline (B154045) and ethyl cyanoacetate (B8463686) could offer a more energy-efficient and rapid production method. nih.govnih.govresearchgate.net

Solvent-Free or Green Solvents: Efforts should be made to replace hazardous chlorinated solvents, which are often used in condensation reactions, with more benign alternatives or to develop solvent-free reaction conditions. google.com

Catalyst Optimization: The standard synthesis of cyanoacrylates involves a Knoevenagel condensation between an alkyl cyanoacetate and formaldehyde (B43269), followed by depolymerization. nih.govpcbiochemres.com Research into recyclable or more environmentally friendly catalysts for the condensation step is a critical avenue. Methods for purifying the prepolymer by removing the catalyst with a resin substrate before depolymerization could also lead to a cleaner process. google.com

The following table compares conventional and potential green synthesis methods.

| Synthesis Aspect | Conventional Method | Green Chemistry Alternative | Benefit |

| Energy Input | Oil bath heating (hours) | Microwave irradiation (minutes) | Drastic reduction in reaction time and energy consumption. nih.govnih.gov |

| Solvents | Chlorinated hydrocarbons, Toluene | DMF-THF mixture, ethanol (B145695), or solvent-free conditions | Reduced environmental impact and toxicity. nih.govgoogle.com |

| Purification | Distillation with potential for side-reactions | Catalyst removal via resin substrate prior to depolymerization | Higher purity of the final monomer and reduced waste. google.com |

Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and polymerization of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is crucial for optimizing its production and application. While the general anionic polymerization mechanism of cyanoacrylates is known to be initiated by weak bases like water, the specific influence of the 2-chloroanilino group is not well-documented. pcbiochemres.com

Future mechanistic studies should focus on:

Kinetics of Polymerization: Investigating how the ortho-chloro substituent and the secondary amine linkage affect the rate of anionic polymerization compared to more common alkyl cyanoacrylates.

Degradation Pathways: The degradation of poly(alkyl cyanoacrylates) is understood to occur via hydrolytic scission of the polymer backbone, which can release formaldehyde. afinitica.com A detailed study of this process for the polymer of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate is essential to assess its long-term stability and environmental fate.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the reaction intermediates and transition states. This can provide insights into the electronic effects of the substituents and help predict the reactivity of novel derivatives.

Integration with Advanced Characterization Technologies

While standard techniques like NMR and mass spectrometry are used for basic structural confirmation, the integration of more advanced analytical methods can provide a more comprehensive understanding of the compound's properties. nih.govrawdatalibrary.net

Future characterization efforts could include:

Single-Crystal X-ray Diffraction: Obtaining a crystal structure of Ethyl 3-(2-chloroanilino)-2-cyanoacrylate would provide definitive information on its solid-state conformation, bond lengths, and angles. This has been successfully used to determine the configuration of analogous compounds. rawdatalibrary.netresearchgate.netnih.gov

Advanced Mass Spectrometry: Techniques like tandem MS (MS/MS) can be used to study fragmentation patterns, providing deeper structural insights and helping to identify potential impurities or degradation products.

Solid-State NMR: For the polymerized form, solid-state NMR could elucidate information about the polymer's morphology, chain packing, and dynamics.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to precisely determine the thermal stability and phase transitions of both the monomer and the polymer.